(3R,5R)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid
Description
(3R,5R)-1-Benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid (CAS: 1821737-68-1, MFCD22573917) is a chiral piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom, a methyl substituent at the 5-position, and a carboxylic acid moiety at the 3-position of the piperidine ring. Its molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol . This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development, due to its stereochemical rigidity and functional versatility.
Properties
IUPAC Name |
(3R,5R)-5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXQVSBDHHRLV-DGCLKSJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,5R)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid, with the CAS number 1932220-82-0, is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (3R,5R)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid is C15H19NO4, with a molecular weight of 277.32 g/mol. The compound features a piperidine ring with a benzyloxycarbonyl group and a carboxylic acid functional group, which are critical for its biological interactions.
Research indicates that compounds similar to (3R,5R)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid may interact with various biological targets, including enzymes involved in epigenetic regulation. For instance, studies on related compounds have demonstrated their role as histone deacetylase (HDAC) inhibitors. HDACs are crucial in regulating gene expression and cellular functions by removing acetyl groups from histones, thus leading to chromatin condensation and transcriptional repression.
Inhibition of Histone Deacetylases (HDACs)
A study evaluating the biological activity of azumamides—a class of compounds structurally related to (3R,5R)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid—found that these compounds exhibit selective inhibition against HDAC isoforms. Specifically, azumamides C and E showed IC50 values ranging from 14 to 67 nM against HDAC1–3 and 10–11 while being poor inhibitors of class IIa HDACs. This suggests that modifications in the stereochemistry and functional groups significantly influence their inhibitory potency .
| Compound | IC50 (nM) | Target HDAC Isoforms |
|---|---|---|
| Azumamide C | 14 | HDAC1 |
| Azumamide E | 67 | HDAC2 |
| Azumamide A | >200 | Class IIa HDACs |
Structure-Activity Relationship
The structural modifications in the piperidine scaffold have been shown to affect the biological activity significantly. For example, the presence of specific functional groups such as carboxylic acids enhances the inhibitory potency compared to their carboxyamide counterparts . The introduction of aromatic residues has also been linked to improved binding affinity to target enzymes.
Case Studies
Research involving the synthesis and evaluation of analogs of (3R,5R)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid has highlighted its potential applications in cancer therapy due to its role as an HDAC inhibitor. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by reactivating silenced tumor suppressor genes through histone acetylation .
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Properties
Research indicates that derivatives of piperidine compounds exhibit significant antiviral and anticancer activities. The structural features of (3R,5R)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid enable modifications that can enhance its biological activity. For instance, studies have shown that piperidine derivatives can inhibit viral replication and induce apoptosis in cancer cells, making this compound a candidate for further investigation in drug discovery programs aimed at treating viral infections and cancers .
Neuroprotective Effects
There is emerging evidence suggesting that piperidine derivatives can possess neuroprotective properties. The ability of (3R,5R)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid to cross the blood-brain barrier could be exploited to develop treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into its mechanism of action could reveal pathways for neuroprotection and synaptic repair .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including amide formation and esterification, which are crucial in synthesizing more complex molecules. The benzyloxycarbonyl protecting group is particularly useful in peptide synthesis, providing stability during the coupling reactions while allowing for selective deprotection later .
Synthesis of Bioactive Compounds
The ability to modify the piperidine ring opens pathways to synthesize bioactive compounds with enhanced pharmacological profiles. For example, researchers have utilized this compound to create libraries of analogs that can be screened for biological activity, facilitating the discovery of new therapeutic agents .
Case Studies
Comparison with Similar Compounds
Key Differences and Implications
Protecting Groups: The Cbz group in the target compound offers orthogonal deprotection under hydrogenolytic conditions, whereas Boc-protected analogs (e.g., ) require acidic conditions (e.g., TFA), influencing synthetic route design. Unprotected pipecolic acid (e.g., BR13) lacks stability in basic/oxidative environments but exhibits direct bioactivity .
Substituent Effects: The 5-methyl group in the target compound enhances stereochemical control during ring formation compared to 4-phenyl () or 6-keto () analogs, which introduce steric or electronic perturbations.
Biological Activity :
Preparation Methods
Chiral Resolution via Diastereomeric Salt Formation
The resolution of racemic mixtures using chiral resolving agents remains a cornerstone for obtaining enantiopure piperidine derivatives. In one approach, racemic N<sup>1</sup>-benzyloxycarbonylpiperazic acid is synthesized via Diels-Alder condensation of phthalazinedione with penta-2,4-dienoic acid, followed by hydrolysis and N<sup>1</sup>-protection using benzyloxycarbonyl chloride . The resulting racemic material is then resolved using (+)- and (−)-ephedrine, yielding (3R)- and (3S)-enantiomers after deprotection with hydrogen bromide in acetic acid .
Key Data:
| Parameter | Value |
|---|---|
| Resolving Agent | (+)-Ephedrine |
| Deprotection Reagent | HBr in AcOH |
| Enantiomeric Excess (ee) | >98% |
| Yield | 45–50% per enantiomer |
This method, while reliable, suffers from moderate yields and the need for stoichiometric amounts of chiral auxiliaries.
Stereoselective Alkylation of Valeryl Enolates
A stereoselective route involves the alkylation of valeryl enolates with diazo compounds. The valeryl enolate, generated from a chiral auxiliary-bearing precursor (e.g., (4R)-phenylmethyl-2-oxazolidinone), reacts with diazo reagents to install the methyl group at C5 with high diastereoselectivity . Subsequent hydrolysis of the oxazolidinone auxiliary and benzyloxycarbonyl (Cbz) protection yields the target compound.
Reaction Conditions:
-
Base: Lithium hexamethyldisilazide (LHMDS)
-
Temperature: −78°C to 0°C
-
Solvent: Tetrahydrofuran (THF)
This method achieves excellent stereocontrol but requires cryogenic conditions and specialized reagents.
Biocatalytic Desymmetrization
Recent advances employ enzymes to desymmetrize meso-piperidine intermediates. For example, lipases or esterases selectively hydrolyze one ester group in a symmetrical diester, generating a chiral monoacid. In a reported procedure, Candida antarctica lipase B catalyzes the hydrolysis of 1-benzyl 3,5-diethyl piperidine-1,3,5-tricarboxylate, affording the (3R,5S)-monoacid with >99% ee . Acid-catalyzed lactamization and Cbz protection then yield the target compound.
Optimized Parameters:
Biocatalytic methods offer sustainability and high enantioselectivity but require precise enzyme optimization.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC separates enantiomers from racemic mixtures using supercritical CO<sub>2</sub> and chiral stationary phases. For instance, racemic 1-benzyloxycarbonyl-5-fluoropiperidine-3-carboxylic acid is resolved on a Chiralpak IG-3 column, achieving baseline separation with a retention time difference of 2.1 minutes . The isolated (3R,5R)-enantiomer is then methylated and purified.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Chiralpak IG-3 |
| Mobile Phase | CO<sub>2</sub>/MeOH (70:30) |
| Flow Rate | 3.0 mL/min |
| Purity | 99.5% |
While effective for small-scale purification, SFC is cost-prohibitive for industrial applications.
Protection-Deprotection Strategies
A sequential protection approach involves:
-
Piperidine Ring Formation: Cyclization of δ-valerolactam with methyl acrylate under basic conditions.
-
Cbz Protection: Treatment with benzyl chloroformate in dichloromethane (DCM) and triethylamine (TEA) .
-
Methyl Group Introduction: Grignard reaction with methylmagnesium bromide at C5.
-
Oxidation: Chromium trioxide in aqueous sulfuric acid oxidizes the alcohol to a carboxylic acid .
Workup Details:
-
Oxidation: CrO<sub>3</sub> (3.05 g, 30.5 mmol) in acetone/H<sub>2</sub>SO<sub>4</sub> at RT for 3 hours .
This route is modular but involves toxic oxidants and multi-step purification.
Comparative Analysis of Methods
| Method | Yield | ee | Scalability | Cost |
|---|---|---|---|---|
| Chiral Resolution | 45–50% | >98% | Moderate | Low |
| Stereoselective Alkylation | 60–65% | 95% | Low | High |
| Biocatalysis | 70–75% | >99% | High | Moderate |
| Chiral SFC | 80–85% | 99.5% | Low | Very High |
| Protection-Deprotection | 65–70% | 90% | High | Moderate |
Biocatalytic desymmetrization and protection-deprotection strategies strike the best balance between yield, purity, and scalability for industrial applications.
Q & A
Q. What are the key considerations for synthesizing (3R,5R)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid with high stereochemical purity?
Methodological Answer: Stereochemical control during synthesis requires:
- Chiral Resolution : Use chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated hydrolysis) to isolate the (3R,5R) diastereomer .
- Protecting Groups : The benzyloxycarbonyl (Cbz) group on the piperidine nitrogen prevents undesired side reactions. Optimize deprotection conditions (e.g., catalytic hydrogenation) to retain stereochemistry .
- Reaction Monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess during key steps .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Methodological Answer: Use multi-spectroscopic analysis:
- NMR : Assign stereochemistry via - and -NMR coupling constants (e.g., axial/equatorial proton splitting in piperidine) .
- HRMS : Validate molecular weight and fragmentation patterns (e.g., loss of Cbz group at m/z [M–CHO]) .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
Advanced Research Questions
Q. What analytical strategies resolve discrepancies in purity assessments (e.g., HPLC vs. LC-MS)?
Methodological Answer: Discrepancies often arise from:
- Ionization Efficiency (LC-MS): Adjust mobile phase (e.g., formic acid) to enhance ionization of carboxylic acid groups .
- Column Selectivity (HPLC): Use chiral stationary phases (e.g., amylose-based) to separate stereoisomeric impurities .
Data Table :
| Technique | Strength | Limitation | Reference |
|---|---|---|---|
| Chiral HPLC | High stereochemical resolution | Limited solubility in aqueous phases | |
| LC-MS (ESI) | Detects trace impurities | Ion suppression for polar groups |
Q. How does the Cbz group influence the compound’s stability under varying pH conditions?
Methodological Answer:
- Acidic Conditions : The Cbz group is stable below pH 3 but hydrolyzes in strong acids (e.g., HCl > 1M). Monitor via -NMR for benzyl alcohol byproducts .
- Basic Conditions : Susceptible to base-catalyzed cleavage. Stabilize with inert atmospheres (N) and low-temperature storage .
Experimental Design : - Conduct accelerated stability studies (40°C/75% RH) with pH-adjusted buffers.
- Quantify degradation via UV-Vis (λ = 260 nm for benzyl alcohol) .
Q. How to address conflicting bioactivity data in enzyme inhibition assays?
Methodological Answer: Contradictions may arise from:
- Assay Conditions : Varying buffer ionic strength (e.g., Tris vs. phosphate) alters carboxylic acid ionization, affecting binding .
- Enzyme Isoforms : Validate target specificity using isoform-selective inhibitors (e.g., α-carbonic anhydrase vs. β) .
Troubleshooting Protocol :
Standardize assay pH (e.g., 7.4 using HEPES).
Use recombinant enzymes with confirmed isoform purity .
Safety and Handling
Q. What precautions are critical for handling this compound in aqueous reactions?
Methodological Answer:
- Hydrolysis Risk : Avoid prolonged exposure to moisture; store desiccated at –20°C .
- PPE : Use nitrile gloves and fume hoods to prevent inhalation of carboxylic acid dust .
Methodological Innovations
Q. How can microfluidics improve the scalability of stereoselective synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
